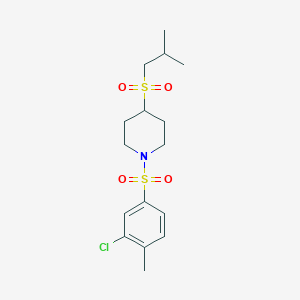

1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine is a synthetic organic compound that belongs to the class of sulfonyl piperidines. These compounds are known for their diverse applications in medicinal chemistry and industrial processes due to their unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine typically involves the following steps:

Starting Materials: The synthesis begins with 3-chloro-4-methylbenzenesulfonyl chloride and 4-isobutylsulfonylpiperidine.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Catalysts and Reagents: Common catalysts include Lewis acids like aluminum chloride or boron trifluoride. Reagents such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.

Purification: The product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of piperidine derivatives with reduced sulfonyl groups.

Substitution: Formation of substituted piperidine derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

-

Medicinal Chemistry :

- Enzyme Inhibition : Research indicates that 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine may act as an enzyme inhibitor. Its structure allows it to interact with specific molecular targets, potentially modulating biological pathways related to diseases influenced by steroid receptors, particularly androgen receptor-dependent conditions .

- Therapeutic Potential : Investigations into its therapeutic effects suggest it may be beneficial in treating conditions such as dry eye syndrome through its action on specific biochemical pathways .

-

Biological Studies :

- The compound's ability to inhibit enzymes involved in critical biological processes positions it as a candidate for further studies aimed at understanding its mechanism of action and therapeutic potential .

- Materials Science :

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Case Study on Enzyme Inhibition : A study published in a peer-reviewed journal examined the inhibitory effects of this compound on specific enzymes involved in androgen receptor signaling pathways. The results indicated significant inhibition rates that warrant further exploration into its use as a therapeutic agent for hormone-related diseases .

- Study on Material Applications : Another research project focused on utilizing this compound in synthesizing novel materials with enhanced properties. The findings suggested that incorporating this sulfonamide structure could improve the mechanical strength and thermal stability of polymer composites .

Mécanisme D'action

The mechanism of action of 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine involves its interaction with specific molecular targets:

Molecular Targets: Enzymes or receptors that are involved in biological pathways.

Pathways Involved: The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine

- 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(ethylsulfonyl)piperidine

Uniqueness

1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Activité Biologique

The compound 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with sulfonyl groups and a chloro-methylphenyl moiety. Its structure can be represented as follows:

where x and y represent the total number of carbon and hydrogen atoms in the molecule. The presence of sulfonyl groups is significant as these groups are often linked to various biological activities, including antibacterial and enzyme inhibitory effects.

Antibacterial Activity

Recent studies have demonstrated that piperidine derivatives exhibit notable antibacterial properties. For instance, compounds similar to This compound have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Moderate |

| Compound B | Bacillus subtilis | Strong |

| Compound C | Escherichia coli | Weak |

Enzyme Inhibition

The compound's sulfonamide functionality is associated with enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease. Studies have reported IC50 values indicating significant inhibitory activity:

- AChE Inhibition : Compounds derived from similar structures have shown IC50 values ranging from 1.13 µM to 6.28 µM, suggesting potential therapeutic applications in neurodegenerative diseases .

- Urease Inhibition : The same compounds demonstrated strong urease inhibition, which is crucial for treating conditions like urinary tract infections.

The mechanism of action for the antibacterial activity of these compounds often involves disruption of bacterial cell membranes or interference with essential metabolic pathways. The sulfonamide moiety can mimic para-aminobenzoic acid (PABA), inhibiting folic acid synthesis in bacteria .

Study on Piperidine Derivatives

In a study evaluating various piperidine derivatives, it was found that compounds similar to This compound induced apoptosis in cancer cell lines. The derivatives exhibited IC50 values indicating effective cytotoxicity against cancer cells, supporting their potential use in cancer therapy .

Pharmacokinetic Studies

Pharmacokinetic evaluations of piperidine derivatives have shown variable absorption and distribution profiles. For instance, one study indicated that certain derivatives had low bioavailability when administered intramuscularly but demonstrated significant tissue penetration . This suggests that formulation strategies may enhance their therapeutic efficacy.

Propriétés

IUPAC Name |

1-(3-chloro-4-methylphenyl)sulfonyl-4-(2-methylpropylsulfonyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClNO4S2/c1-12(2)11-23(19,20)14-6-8-18(9-7-14)24(21,22)15-5-4-13(3)16(17)10-15/h4-5,10,12,14H,6-9,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWACWEVLQZTKDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(C)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.